3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Overview
Description
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is a useful research compound. Its molecular formula is C11H14ClNOS and its molecular weight is 243.75 g/mol. The purity is usually 95%.
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Biological Activity
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide, with the CAS number 91131-29-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C11H14ClNOS
- Molecular Weight : 243.75 g/mol
- Structure : The compound features a chloro group, a phenylsulfanyl moiety, and a propanamide backbone, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial and potential anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
A study investigating compounds similar to this compound found that derivatives with phenylsulfanyl groups displayed selective activity against Chlamydia trachomatis, a common sexually transmitted infection. The compounds were noted for their ability to impair the growth of the pathogen without affecting host cell viability, indicating a selective mechanism of action .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular pathways related to inflammation and cancer proliferation.
Case Studies and Research Findings
Toxicity and Safety Profile
Initial assessments indicate that compounds with similar structures exhibit mild toxicity towards mammalian cell lines but are non-mutagenic in Drosophila melanogaster assays. This suggests a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-(2-phenylsulfanylethyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVJIDRTXYBFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653887 | |
Record name | 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91131-29-2 | |
Record name | 3-Chloro-N-[2-(phenylthio)ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91131-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-[2-(phenylsulfanyl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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